Ropidoxuridine

Pharmacokinetics Oral Bioavailability Prodrug

Ropidoxuridine is the only orally bioavailable prodrug of IUdR that overcomes the continuous infusion requirement and dose-limiting toxicities of intravenous IUdR. It is currently under active Phase 2 investigation (NCT06359379) for glioblastoma, with a defined RP2D of 1,200 mg daily. Procurement of this specific prodrug—not generic thymidine analogs—is essential to achieve the ≥1 μmol/L plasma IUdR levels required for radiosensitization. Ideal for clinical trial material (CTM) sourcing, PK/PD modeling, and translational oncology research.

Molecular Formula C9H11IN2O4
Molecular Weight 338.10 g/mol
CAS No. 93265-81-7
Cat. No. B1679529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopidoxuridine
CAS93265-81-7
Synonyms1-(2-deoxy-beta-ribofuranosyl)-5-iodo-2-pyrimidinone
5-iodo-2-pyrimidinone 2' deoxyribonucleoside
5-iodo-2-pyrimidinone-2'-deoxyribose
IPdR
Molecular FormulaC9H11IN2O4
Molecular Weight338.10 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C=NC2=O)I)CO)O
InChIInChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1
InChIKeyXIJXHOVKJAXCGJ-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ropidoxuridine (CAS 93265-81-7): Procurement-Specific Overview of a Clinical-Stage Oral Radiosensitizer


Ropidoxuridine (IPdR; CAS 93265-81-7) is a 5-substituted 2-pyrimidinone-2'-deoxyribonucleoside analog and an orally bioavailable prodrug of 5-iodo-2'-deoxyuridine (IUdR) [1]. It is a halogenated thymidine analog under active clinical investigation as a radiation sensitizer for oncology applications [2]. The compound is currently in Phase 2 clinical trials for glioblastoma [3] and has completed Phase 1 evaluation in advanced gastrointestinal cancers [4], establishing it as a tangible procurement candidate for research organizations and clinical trial sites.

Why Ropidoxuridine Cannot Be Interchanged with IUdR or Other Halogenated Thymidine Analogs


Ropidoxuridine is an oral prodrug specifically engineered to overcome the severe clinical limitations of its active metabolite, IUdR. Direct substitution with intravenous IUdR is not viable due to the latter's requirement for prolonged continuous infusion and its associated dose-limiting systemic toxicities [1]. Furthermore, ropidoxuridine's pharmacokinetic profile—including its oral bioavailability and linear elimination kinetics—is distinct from other thymidine analogs, meaning generic replacement with structurally similar compounds would fail to achieve the therapeutic plasma levels of IUdR (≥1 μmol/L) necessary for radiosensitization [2]. Procurement of the specific prodrug is therefore essential to replicate the clinical and pharmacological outcomes documented in ongoing trials.

Ropidoxuridine: Quantitative Evidence Guide for Differentiated Procurement


Oral Bioavailability vs. Intravenous IUdR: A Critical Pharmacokinetic Advantage

Ropidoxuridine provides a decisive pharmacokinetic advantage over its active metabolite, IUdR. IUdR suffers from a plasma half-life of less than 10 minutes, necessitating continuous intravenous infusion to achieve clinically relevant tumor incorporation [1]. In contrast, ropidoxuridine, administered orally once daily, achieves sustainable plasma levels of IUdR ≥1 μmol/L—a threshold previously shown to mediate radiosensitization [2]. This oral route of administration eliminates the need for indwelling venous catheters and the associated logistical burden of prolonged infusions.

Pharmacokinetics Oral Bioavailability Prodrug Radiosensitizer

Reduced Systemic Toxicity vs. IUdR: A Direct Preclinical and Clinical Comparison

Ropidoxuridine demonstrates a markedly improved safety profile compared to its active metabolite, IUdR. Preclinical studies in athymic mice demonstrated an improved therapeutic index for oral IPdR compared to both oral and continuous infusion IUdR [1]. In a Phase 1 clinical trial, ropidoxuridine was well tolerated, with a recommended Phase 2 dose (RP2D) of 1,200 mg daily, while dose-limiting toxicity was only encountered at 1,800 mg daily [2]. This contrasts sharply with IUdR, whose clinical utility has been severely limited by dose-limiting systemic toxicities that prevent its widespread use [3].

Toxicology Safety Profile Therapeutic Index Radiosensitizer

Therapeutic Index Advantage over IUdR in Xenograft Models

In preclinical models, ropidoxuridine demonstrated a superior therapeutic index compared to IUdR. In athymic mice bearing three different human tumor xenografts, oral IPdR showed an improved therapeutic index relative to both oral and continuous infusion IUdR, based on the percentage of IUdR-DNA incorporation in normal versus tumor tissues [1]. Mice tolerated oral IPdR at doses up to 1500 mg/kg/day administered four times daily for 6-14 days without significant systemic toxicities [2].

Xenograft Therapeutic Index Radiosensitization Preclinical

Clinical-Grade Radiosensitization: Sustained Plasma IUdR ≥1 µmol/L Achieved in Phase 1 Trial

A first-in-human Phase 1 trial confirmed that oral ropidoxuridine achieves and sustains plasma IUdR concentrations of ≥1 µmol/L, a threshold previously established as necessary for effective radiosensitization [1]. This was demonstrated in patients with advanced gastrointestinal cancers receiving concurrent radiation therapy. The study established a recommended Phase 2 dose of 1,200 mg once daily, providing a clear, evidence-based dosing regimen for future clinical investigations [1].

Phase 1 Pharmacokinetics Radiosensitization Clinical Trial

Linear Pharmacokinetics and Reversible Toxicity: Preclinical Foundation for Clinical Dosing

A 28-day toxicology and pharmacokinetic study in Fischer-344 rats demonstrated that ropidoxuridine has linear absorption and elimination kinetics across the dose range studied [1]. The compound was well tolerated at doses up to 2.0 g/kg/day, with observed toxicities (e.g., transient weight loss, decreased hemoglobin, mild histopathologic changes in bone marrow, lymph nodes, and liver) being fully reversible by day 57 [1]. These data directly informed the design of the initial Phase 1 clinical trial.

Toxicology Pharmacokinetics Preclinical Dosing

Ropidoxuridine: Evidence-Based Application Scenarios for Research and Clinical Trial Use


Phase 2 Clinical Trial of Oral Radiosensitizer in Glioblastoma (IDH-Wildtype, MGMT Unmethylated)

Based on the established RP2D of 1,200 mg daily and the demonstrated safety profile, ropidoxuridine is currently under investigation in a randomized, open-label Phase 2 trial (NCT06359379) as a radiosensitizer in patients with newly diagnosed IDH-wildtype glioblastoma with unmethylated MGMT promoter [1]. This trial employs a 7-week treatment regimen with daily oral ropidoxuridine (960 mg or 1200 mg) combined with standard 60 Gy radiotherapy. Procurement of ropidoxuridine for similar investigator-initiated trials or multi-center studies is directly supported by this active clinical protocol [1].

Combination Therapy with Radiation for Advanced Gastrointestinal Malignancies

Ropidoxuridine has completed a Phase 1 trial in patients with advanced metastatic GI cancers undergoing palliative radiation (37.5 Gy in 15 fractions). The study demonstrated feasibility and tolerability of 28-day oral dosing, with the recommended Phase 2 dose established at 1,200 mg daily [2]. This provides a foundation for procurement by research groups planning Phase 2 studies in GI malignancies, where the oral prodrug strategy offers a clear logistical advantage over continuous-infusion IUdR [2].

Preclinical Development of Next-Generation Radiosensitizer Combinations

Preclinical data showing ropidoxuridine's improved therapeutic index and linear pharmacokinetics support its use as a benchmark or combination partner in the development of novel radiosensitizer regimens. For example, studies are exploring the combination of ropidoxuridine with Tipiracil (a thymidine phosphorylase inhibitor) to further enhance the PK profile of IUdR, with oral co-administration in rats increasing IUdR half-life to 1.5 hours and boosting Cmax by approximately 8-fold [3]. Procurement of ropidoxuridine is thus relevant for both basic and translational research programs focused on DNA damage response and radiation oncology.

Pharmacokinetic/Pharmacodynamic Modeling and Biomarker Studies

The well-characterized pharmacokinetic profile of ropidoxuridine—including its linear elimination and the ability to monitor plasma IUdR levels—makes it a valuable tool for PK/PD modeling and biomarker discovery. Phase 1 trials have established that plasma IUdR levels ≥1 µmol/L are achievable and sustainable with once-daily oral dosing [2]. Furthermore, ongoing studies are exploring %IUdR-DNA incorporation in circulating granulocytes as an exploratory biomarker of tumor radiosensitization and systemic toxicity [4]. Procurement of ropidoxuridine can therefore support advanced pharmacodynamic studies aimed at optimizing patient selection and treatment monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropidoxuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.